(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
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Description
(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
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Scientific Research Applications
Optical Properties and Physicochemical Investigations
(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one has been studied for its optical properties, particularly as a fluorophore. Khan et al. (2016) synthesized a similar compound, DPHP, and investigated its solvatochromic properties, absorption and fluorescence spectra, and potential use as a probe in micellar systems (Khan et al., 2016).
Synthesis and Characterization
The compound has been synthesized and characterized for its structure and properties. Tayade and Waghmare (2016) conducted research on isomerisation of similar compounds, demonstrating the compound's potential for further chemical modification and study (Tayade & Waghmare, 2016).
Nonlinear Optical Properties
Research by Henari and Asiri (2011) focused on the nonlinear refractive index and absorption coefficient of similar compounds, suggesting potential applications in optical devices and optical limiting (Henari & Asiri, 2011).
Antioxidant Activity
Sulpizio et al. (2016) synthesized 2'-aminochalcone derivatives and tested their antioxidant activity. These derivatives exhibit significant potential as antioxidants (Sulpizio et al., 2016).
Hydrogen Bonding and DFT Studies
Kant et al. (2014) performed hydrogen bonding patterns and DFT studies on (E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, demonstrating its molecular structure and stability through intermolecular hydrogen bonding (Kant et al., 2014).
Synthesis of Heterocyclic Systems
Selič et al. (1997) utilized similar compounds in the synthesis of heterocyclic systems, indicating the compound's utility in complex organic synthesis (Selič et al., 1997).
Crystal and Molecular Structures
Research by Sridhar et al. (2002) on the structures of similar compounds reveals insights into their molecular geometry and potential NLO (Non-Linear Optical) properties (Sridhar et al., 2002).
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,18H2,1-2H3/b12-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWWWAZDCHGYTO-LFYBBSHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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